4-Hidroxiquinolina-6-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

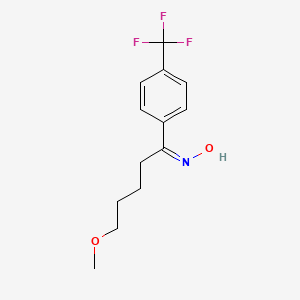

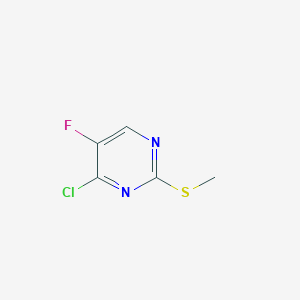

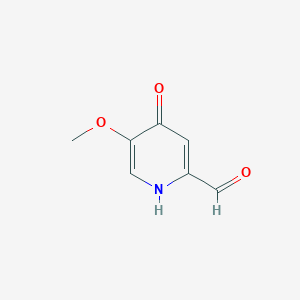

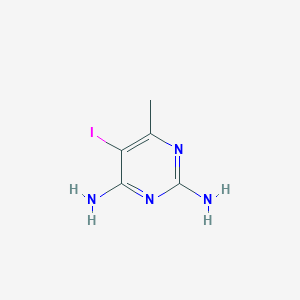

“Methyl 4-hydroxyquinoline-6-carboxylate” is a chemical compound with the IUPAC name “methyl 4-oxo-1,4-dihydro-6-quinolinecarboxylate”. It has a molecular weight of 203.2 . This compound is solid in its physical form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “Methyl 4-hydroxyquinoline-6-carboxylate”, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxyquinoline-6-carboxylate” can be represented by the InChI code1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13) . Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are useful for the construction and functionalization of this compound .Physical and Chemical Properties Analysis

“Methyl 4-hydroxyquinoline-6-carboxylate” is a solid compound with a molecular weight of 203.2 . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Actividad anticancerígena

Se ha descubierto que los derivados de quinolina presentan actividad anticancerígena . Se consideran una estructura privilegiada en los programas de descubrimiento de fármacos debido a su amplio espectro de bio-respuestas .

Propiedades antioxidantes

Los motivos de quinolina son conocidos por sus propiedades antioxidantes . Pueden neutralizar los radicales libres, que son dañinos para nuestro cuerpo y pueden provocar diversas enfermedades .

Uso antiinflamatorio

Los derivados de quinolina han mostrado efectos antiinflamatorios . Potencialmente pueden utilizarse en el tratamiento de enfermedades inflamatorias .

Aplicación antimalárica

Los compuestos basados en quinolina se han utilizado en el tratamiento de la malaria . Pueden inhibir el crecimiento de los parásitos Plasmodium, que causan la malaria .

Actividad anti-SARS-CoV-2

A raíz de la pandemia de COVID-19, los derivados de quinolina se han estudiado por su posible actividad anti-SARS-CoV-2 .

Propiedades antituberculosas

Los derivados de quinolina han mostrado actividades antituberculosas . Potencialmente pueden utilizarse en el tratamiento de la tuberculosis .

Actividad antimicrobiana

La quinolina y sus derivados han demostrado propiedades antimicrobianas . Pueden inhibir el crecimiento de varios tipos de microbios .

Safety and Hazards

Direcciones Futuras

The future directions for “Methyl 4-hydroxyquinoline-6-carboxylate” and similar compounds are likely to involve further exploration of their synthesis and potential applications. There is a societal expectation that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing cleaner syntheses using alternative reaction methods .

Mecanismo De Acción

Target of Action

Methyl 4-hydroxyquinoline-6-carboxylate is a derivative of quinoline . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . .

Mode of Action

Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-covid-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to their broad spectrum of bio-responses .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

Quinoline derivatives are known to exhibit a broad spectrum of bio-responses .

Action Environment

It is known that the compound is stable at room temperature .

Análisis Bioquímico

Biochemical Properties

Methyl 4-hydroxyquinoline-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

Methyl 4-hydroxyquinoline-6-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects. Additionally, the compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of action of Methyl 4-hydroxyquinoline-6-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. For instance, it can inhibit the activity of enzymes involved in oxidative stress pathways, reducing the production of reactive oxygen species. Additionally, Methyl 4-hydroxyquinoline-6-carboxylate can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-hydroxyquinoline-6-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-hydroxyquinoline-6-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl 4-hydroxyquinoline-6-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while higher doses lead to toxicity .

Metabolic Pathways

Methyl 4-hydroxyquinoline-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in oxidative stress pathways, reducing the production of reactive oxygen species and promoting antioxidant activity. Additionally, Methyl 4-hydroxyquinoline-6-carboxylate can modulate the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Transport and Distribution

The transport and distribution of Methyl 4-hydroxyquinoline-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, Methyl 4-hydroxyquinoline-6-carboxylate can be transported into cells via specific transporters and bind to intracellular proteins, affecting its distribution and activity within the cell .

Subcellular Localization

Methyl 4-hydroxyquinoline-6-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it exerts its antioxidant effects by interacting with mitochondrial enzymes and reducing oxidative stress .

Propiedades

IUPAC Name |

methyl 4-oxo-1H-quinoline-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUCOKUPAXSPHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933486-45-4 |

Source

|

| Record name | Methyl 4-hydroxy-6-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933486-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.